molecular formula C15H11Cl2FO B1327632 3',5'-Dichloro-3-(3-fluorophenyl)propiophenone CAS No. 898767-65-2

3',5'-Dichloro-3-(3-fluorophenyl)propiophenone

Cat. No. B1327632
M. Wt: 297.1 g/mol
InChI Key: RQJBRGNWIDMMDO-UHFFFAOYSA-N
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Description

The compound 3',5'-Dichloro-3-(3-fluorophenyl)propiophenone is not directly discussed in the provided papers. However, the papers do provide insights into related chemical compounds and methodologies that could be relevant to the analysis of similar compounds. For instance, the synthesis of 3-Fluoro-4-hexylthiophene involves a bromine/fluorine exchange which could be a part of a synthetic route for related fluorinated aromatic compounds . Additionally, the control of regioisomer impurities is a significant concern in the pharmaceutical industry, as discussed in the context of 3-chloro-5-fluorophenol, which shares some structural similarities with the compound .

Synthesis Analysis

The synthesis of related compounds, such as 3-Fluoro-4-hexylthiophene, involves multiple steps including perbromination, protection of specific positions on the thiophene ring, and a halogen exchange reaction . These methods could potentially be adapted for the synthesis of 3',5'-Dichloro-3-(3-fluorophenyl)propiophenone, taking into consideration the need for specific functional group manipulations and the introduction of chlorine and fluorine atoms at the appropriate positions on the aromatic rings.

Molecular Structure Analysis

While the molecular structure of 3',5'-Dichloro-3-(3-fluorophenyl)propiophenone is not analyzed in the provided papers, the importance of understanding the electronic properties of similar compounds is highlighted. For example, the electronic properties of polythiophenes and their monomers can be studied using techniques such as cyclic voltammetry and UV-vis spectroscopy . These techniques could be applied to analyze the molecular structure and electronic properties of 3',5'-Dichloro-3-(3-fluorophenyl)propiophenone.

Chemical Reactions Analysis

The papers do not provide specific information on the chemical reactions of 3',5'-Dichloro-3-(3-fluorophenyl)propiophenone. However, the unsuccessful attempts to electropolymerize 3-Fluoro-4-hexylthiophene suggest that the presence of certain substituents on aromatic rings can significantly influence the reactivity of these compounds . This could be relevant when considering the reactivity of the dichloro and fluorophenyl groups in the compound of interest.

Physical and Chemical Properties Analysis

The physical and chemical properties of 3',5'-Dichloro-3-(3-fluorophenyl)propiophenone are not directly addressed in the provided papers. Nonetheless, the discussion on the control of regioisomer impurities and the development of a gas chromatography method for 3-chloro-5-fluorophenol indicates the importance of analytical techniques in characterizing the purity and properties of related compounds . These methods could be useful in determining the physical and chemical properties of 3',5'-Dichloro-3-(3-fluorophenyl)propiophenone, including its purity and potential impurities.

properties

IUPAC Name

1-(3,5-dichlorophenyl)-3-(3-fluorophenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11Cl2FO/c16-12-7-11(8-13(17)9-12)15(19)5-4-10-2-1-3-14(18)6-10/h1-3,6-9H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQJBRGNWIDMMDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)CCC(=O)C2=CC(=CC(=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11Cl2FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70644551
Record name 1-(3,5-Dichlorophenyl)-3-(3-fluorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70644551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3',5'-Dichloro-3-(3-fluorophenyl)propiophenone

CAS RN

898767-65-2
Record name 1-Propanone, 1-(3,5-dichlorophenyl)-3-(3-fluorophenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898767-65-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3,5-Dichlorophenyl)-3-(3-fluorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70644551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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